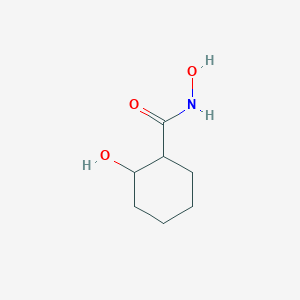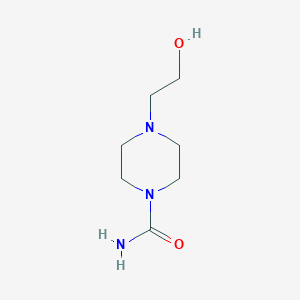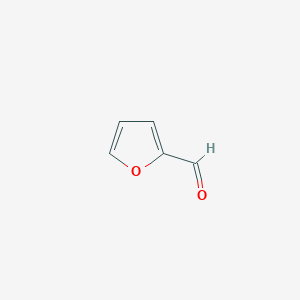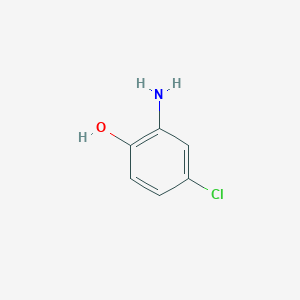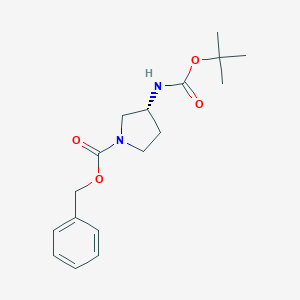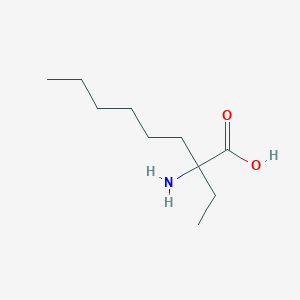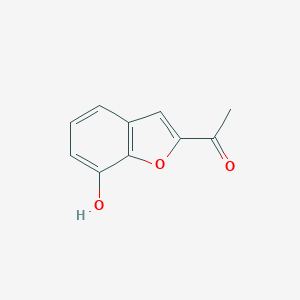![molecular formula C10H12N2 B047426 2-isopropyl-2H-pyrrolo[3,4-c]pyridine CAS No. 119198-76-4](/img/structure/B47426.png)
2-isopropyl-2H-pyrrolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropyl-2H-pyrrolo[3,4-c]pyridine, commonly known as IPP, is a heterocyclic compound that belongs to the pyrrolopyridine family. IPP has shown great potential in the field of medicinal chemistry due to its unique chemical structure and various biological activities.
科学的研究の応用
IPP has been extensively studied for its potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders. IPP has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. IPP has also been studied for its potential as an antiviral and antibacterial agent.
作用機序
IPP exerts its biological effects through various mechanisms such as the inhibition of protein kinases, the modulation of ion channels, and the regulation of gene expression. IPP has been shown to inhibit the activity of various protein kinases such as PI3K, Akt, and mTOR which are involved in cell growth and survival. IPP also modulates ion channels such as voltage-gated potassium channels which play a crucial role in the regulation of neuronal excitability. IPP has also been shown to regulate gene expression by modulating transcription factors such as NF-kB and AP-1.
生化学的および生理学的効果
IPP has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. IPP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. IPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. IPP has also been shown to improve cognitive function by enhancing synaptic plasticity and memory formation.
実験室実験の利点と制限
IPP has several advantages for lab experiments such as its easy synthesis, high purity, and low toxicity. However, IPP also has some limitations such as its low solubility in water and its instability in acidic conditions. IPP also has a short half-life which makes it difficult to study its long-term effects.
将来の方向性
IPP has shown great potential in the field of medicinal chemistry and there are several future directions for its research. One of the future directions is to study the structure-activity relationship of IPP and its analogs to identify more potent and selective compounds. Another future direction is to study the pharmacokinetics and pharmacodynamics of IPP to optimize its dosing and administration. IPP can also be studied for its potential in combination therapy with other drugs to enhance its therapeutic efficacy. Lastly, IPP can be studied for its potential in the treatment of other diseases such as autoimmune disorders and metabolic disorders.
Conclusion:
In conclusion, IPP is a heterocyclic compound that has shown great potential in the field of medicinal chemistry. IPP has various biological activities and has been extensively studied for its potential in the treatment of various diseases. IPP can be synthesized through various methods and has several advantages for lab experiments. There are several future directions for the research of IPP which can lead to the development of more potent and selective compounds for the treatment of various diseases.
合成法
IPP can be synthesized through various methods such as Suzuki coupling, Buchwald-Hartwig coupling, and Stille coupling. However, the most efficient and widely used method is the Pictet-Spengler reaction. This method involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction results in the formation of a pyrrole ring which is then further reacted with a pyridine ring to produce IPP.
特性
CAS番号 |
119198-76-4 |
|---|---|
製品名 |
2-isopropyl-2H-pyrrolo[3,4-c]pyridine |
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
2-propan-2-ylpyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-6-9-3-4-11-5-10(9)7-12/h3-8H,1-2H3 |
InChIキー |
NNWOKQLJKVTPPR-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C2C=CN=CC2=C1 |
正規SMILES |
CC(C)N1C=C2C=CN=CC2=C1 |
同義語 |
2H-Pyrrolo[3,4-c]pyridine,2-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



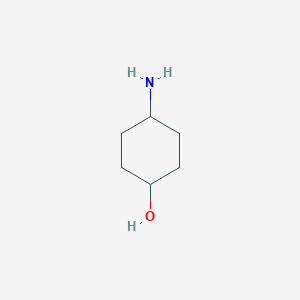
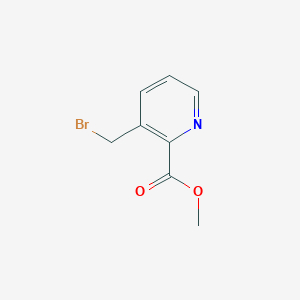
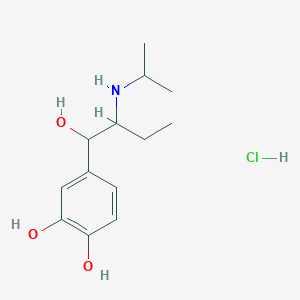
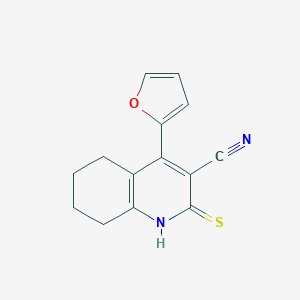
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
